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Compound of Interest

Compound Name:
1-[(4-Methylphenyl)methyl]-1,4-

diazepane

Cat. No.: B173634 Get Quote

Disclaimer: Experimental spectroscopic data for 1-[(4-Methylphenyl)methyl]-1,4-diazepane is

not readily available in public scientific databases. The following guide is based on predicted

data and theoretical analysis of the compound's structure. The experimental protocols provided

are generalized procedures for the analysis of small organic molecules.

This technical guide provides a comprehensive overview of the predicted and expected

spectroscopic data for 1-[(4-Methylphenyl)methyl]-1,4-diazepane, targeting researchers,

scientists, and professionals in drug development. The guide includes predicted mass

spectrometry data, and expected Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic features. Detailed experimental protocols for acquiring such data are also

provided, along with graphical workflows for each analytical technique.

Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 1-[(4-
Methylphenyl)methyl]-1,4-diazepane.

Mass Spectrometry (Predicted)
The predicted mass spectrometry data is sourced from computational models. The primary

ionization adducts and their corresponding mass-to-charge ratios (m/z) are presented below.
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Adduct Predicted m/z

[M+H]⁺ 205.16992

[M+Na]⁺ 227.15186

[M-H]⁻ 203.15536

[M+NH₄]⁺ 222.19646

[M+K]⁺ 243.12580

[M]⁺ 204.16209

[M]⁻ 204.16319

¹H NMR Spectroscopy (Expected)
The expected ¹H NMR chemical shifts are estimated based on the chemical environment of the

protons in the molecule. The spectrum is expected to be complex due to the conformational

flexibility of the diazepine ring.

Protons
Chemical Shift
(ppm) (Estimated)

Multiplicity Integration

-CH₃ (tolyl) ~2.3 Singlet 3H

-CH₂- (benzylic) ~3.5 Singlet 2H

-N-CH₂-CH₂-N-

(diazepane)
2.5 - 2.8 Multiplet 4H

-N-CH₂-CH₂-CH₂-N-

(diazepane)
1.7 - 1.9 Multiplet 2H

-NH- (diazepane) 1.5 - 2.5 (broad) Singlet 1H

Aromatic protons

(tolyl)
~7.1 (d) and ~7.2 (d) Doublet 4H

¹³C NMR Spectroscopy (Expected)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The expected ¹³C NMR chemical shifts are estimated based on the carbon framework of the

molecule.

Carbon Atom Chemical Shift (ppm) (Estimated)

-CH₃ (tolyl) ~21

-N-CH₂-CH₂-N- (diazepane) ~48 - 55

-N-CH₂-CH₂-CH₂-N- (diazepane) ~25 - 30

-CH₂- (benzylic) ~60

Aromatic C-H (tolyl) ~129

Aromatic C-C (tolyl) ~136, ~137

Infrared (IR) Spectroscopy (Expected)
The expected IR absorption bands are based on the functional groups present in the molecule.

Functional Group Vibrational Mode
Expected Wavenumber
(cm⁻¹)

N-H Stretching 3300 - 3500 (broad)

C-H (aromatic) Stretching 3000 - 3100

C-H (aliphatic) Stretching 2850 - 3000

C=C (aromatic) Stretching 1450 - 1600

C-N Stretching 1000 - 1250

C-H (bending) Bending (out-of-plane) 800 - 840 (para-substituted)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H and ¹³C NMR Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample of 1-[(4-Methylphenyl)methyl]-1,4-
diazepane.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrumentation and Data Acquisition:

The NMR spectra are recorded on a spectrometer operating at a suitable frequency for ¹H

(e.g., 400 MHz) and ¹³C (e.g., 100 MHz).

The instrument is locked onto the deuterium signal of the solvent and the magnetic field is

shimmed to achieve homogeneity.

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a

30-45° pulse angle, a spectral width of approximately 10-15 ppm, an acquisition time of 2-

4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16)

are acquired to achieve an adequate signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to

singlets for each carbon. Key parameters include a 30-45° pulse angle, a spectral width of

approximately 200-220 ppm, and a relaxation delay of 2-5 seconds. A larger number of

scans is required due to the lower natural abundance of ¹³C.

Data Processing:

The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

The spectrum is phased and the baseline is corrected.
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The chemical shifts are referenced to the TMS signal (0 ppm).

For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrumentation and Data Acquisition:

A background spectrum of the empty, clean ATR crystal is collected.

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

The final spectrum is presented as a ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (MS)
Electrospray Ionization (ESI) Mass Spectrometry

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent

system, such as a mixture of acetonitrile and water, often with a small amount of an acid

(e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative

ion mode to promote ionization.

Instrumentation and Data Acquisition:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The sample solution is introduced into the ESI source via direct infusion using a syringe

pump or through a liquid chromatography (LC) system.

A high voltage is applied to the ESI needle, causing the sample solution to form a fine

spray of charged droplets.

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where

they are separated based on their mass-to-charge ratio.

The detector records the abundance of ions at each m/z value.

Mandatory Visualizations
The following diagrams illustrate the general workflows for the described spectroscopic

analyses.
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Sample Preparation

Data Acquisition

Data Processing

Dissolve sample in deuterated solvent

Transfer to NMR tube

Insert sample into magnet

Lock, Tune, and Shim

Acquire FID

Fourier Transform

Phase and Baseline Correction

Reference and Integrate

Final Spectrum
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Sample Preparation

Data Acquisition

Data Processing

Place solid sample on ATR crystal

Apply pressure

Collect background spectrum

Collect sample spectrum

Ratio sample to background

Final IR Spectrum
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Sample Preparation

Ionization

Mass Analysis

Prepare dilute solution of sample

Introduce sample into ESI source

Generate gas-phase ions

Separate ions by m/z

Detect ions

Mass Spectrum
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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